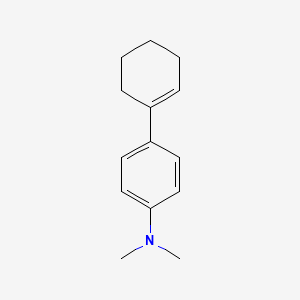![molecular formula C11H12Cl2N2O3 B14000897 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde CAS No. 91090-35-6](/img/structure/B14000897.png)
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde is a chemical compound with the molecular formula C11H13Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of bis(2-chloroethyl)amino and nitro groups attached to a benzaldehyde core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-nitrobenzaldehyde in a suitable solvent such as ethanol.
- Adding bis(2-chloroethyl)amine to the solution.
- Stirring the mixture at a specific temperature, usually around 60-70°C, for several hours.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[Bis(2-chloroethyl)amino]-2-aminobenzaldehyde.
Reduction: Formation of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its structural similarity to nitrogen mustards.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustards, which are known for their cytotoxic effects on rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A nitrogen mustard used in chemotherapy.
Cyclophosphamide: Another nitrogen mustard with applications in cancer treatment.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde is unique due to the presence of both nitro and bis(2-chloroethyl)amino groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
91090-35-6 |
|---|---|
Molekularformel |
C11H12Cl2N2O3 |
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]-2-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-3-5-14(6-4-13)10-2-1-9(8-16)11(7-10)15(17)18/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
ZSLXBNRXMBHUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


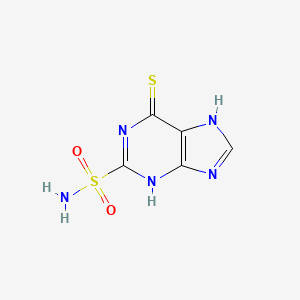


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)

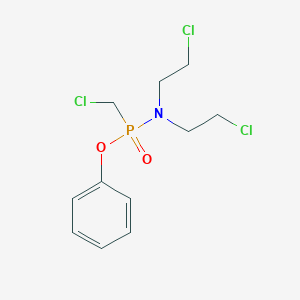
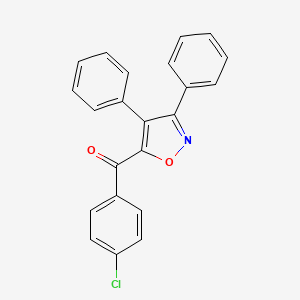
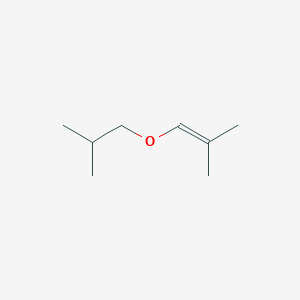
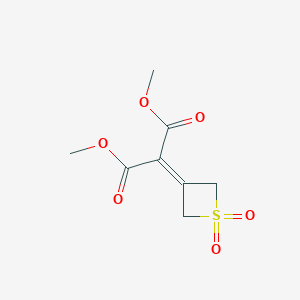

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
